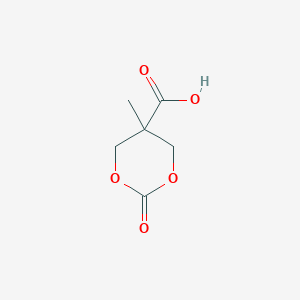
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid
説明
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C6H8O5 . It is also known by other names such as 1,3-Dioxane-5-carboxylic acid, 5-methyl-2-oxo- .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C6H8O5 . The average mass of the molecule is 160.125 Da and the monoisotopic mass is 160.037170 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C6H8O5, average mass 160.125 Da, and monoisotopic mass 160.037170 Da . More detailed properties such as density, boiling point, melting point, and flash point are not provided in the search results .科学的研究の応用
Photolysis and Wolff Rearrangement
- The photochemical transformation of related 1,3-dioxane compounds involves nitrogen splitting and the Wolff rearrangement, yielding stable carboxylic acids and esters, which demonstrate significant thermal stability and potential for chemical synthesis applications (Nikolaev et al., 1985).
Drug Precursors and Ligands
- Derivatives of 1,3-dioxane, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid, are synthesized as potential drug precursors and ligands, indicating their utility in pharmaceutical research (Dotsenko et al., 2019).
Crystal Structure Analysis
- Analysis of the crystal structure of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid reveals specific conformational features, which are important for understanding molecular interactions in material science and medicinal chemistry (Jia et al., 2012).
Surfactants and Surface Properties
- The synthesis of 1,3-dioxane derivatives and their conversion to sodium salts provides insights into their applications as surfactants, critical for industrial and biomedical applications (Piasecki et al., 1998).
PPAR Alpha/Gamma Dual Agonists
- Novel 1,3-dioxane carboxylic acid derivatives have been explored as potential PPAR alpha/gamma dual agonists, indicating their significance in therapeutic research for metabolic disorders (Pingali et al., 2008).
Chemical Synthesis and Catalysis
- The compound plays a role in the development of new synthetic pathways and catalytic processes, as seen in studies involving the synthesis of pyridines and other heterocyclic compounds (Danheiser et al., 2003).
Selective Esterifications
- Derivatives of 1,3-dioxane are effective in selective esterification reactions, relevant for organic synthesis and pharmaceutical manufacturing (Wang et al., 2012).
Salt Effects on Conformational Behavior
- The interaction of 1,3-dioxane derivatives with metal ions and salts provides insights into molecular recognition and physiological processes, important in biochemistry and pharmacology (Vázquez-Hernández et al., 2004).
Mimicking Acidic Polysaccharides
- Synthesized polymers from 1,3-dioxane derivatives can mimic natural acidic polysaccharides, indicating potential applications in biotechnology and pharmaceutical industries (Wathier et al., 2010).
Safety and Hazards
作用機序
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
特性
IUPAC Name |
5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-6(4(7)8)2-10-5(9)11-3-6/h2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVXQWXJTSMUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507471-78-5 | |
| Record name | 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


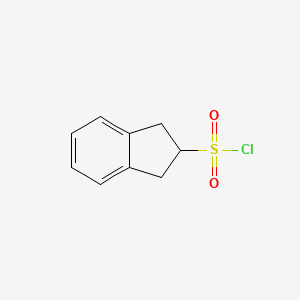
![Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B3370648.png)
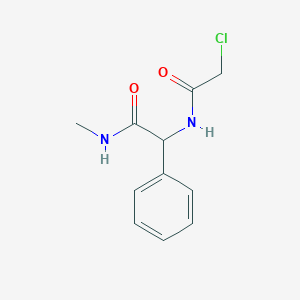
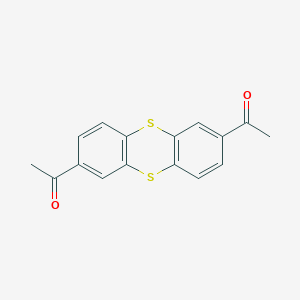
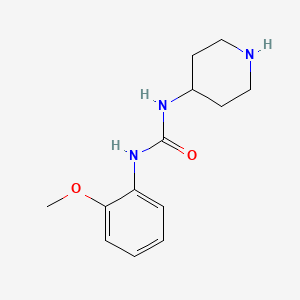
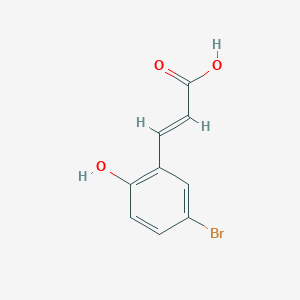
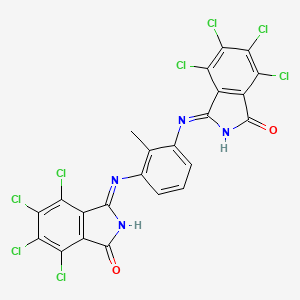
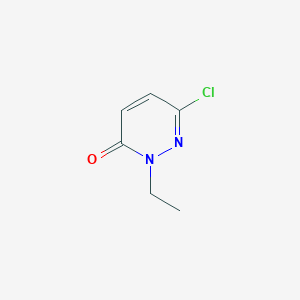
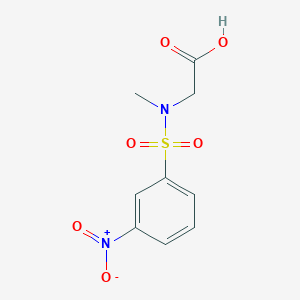


![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)
![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3370762.png)
